molecular formula C6H6F2N2 B1297453 2,5-Difluorophenylhydrazine CAS No. 97108-50-4

2,5-Difluorophenylhydrazine

Cat. No.: B1297453
CAS No.: 97108-50-4
M. Wt: 144.12 g/mol
InChI Key: JNBRDOQHPXUXLY-UHFFFAOYSA-N
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Description

2,5-Difluorophenylhydrazine is an organic compound with the molecular formula C6H6F2N2 . It has an average mass of 144.122 Da and a monoisotopic mass of 144.049911 Da . It is also known by other names such as (2,5-Difluorophenyl)hydrazine .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydrazine functional group (-NH-NH2) and two fluoro-substituted phenyl groups . The compound has a linear formula of F2C6H3NHNH2 .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 189.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.6±3.0 kJ/mol and a flash point of 68.4±24.6 °C . The compound has a molar refractivity of 34.8±0.3 cm3 .

Safety and Hazards

2,5-Difluorophenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2,5-Difluorophenylhydrazine plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including those involved in oxidative stress responses and apoptosis. For instance, this compound has been used in the preparation of Bax inhibitors, which are proteins that regulate apoptosis by promoting cell death . The interaction between this compound and these proteins involves the formation of covalent bonds, leading to the inhibition of Bax activity and subsequent prevention of apoptosis.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cell survival and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, through covalent and non-covalent interactions . For example, this compound can inhibit the activity of enzymes involved in oxidative stress responses by forming covalent bonds with their active sites . This inhibition leads to the accumulation of reactive oxygen species (ROS) and subsequent activation of stress response pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity . At high doses, this compound can cause severe oxidative stress, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic or adverse effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and apoptosis. This compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . By inhibiting these enzymes, this compound can increase the levels of reactive oxygen species, leading to oxidative stress and activation of apoptosis pathways . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins and be transported to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical properties and biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

(2,5-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRDOQHPXUXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343310
Record name 2,5-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97108-50-4
Record name 2,5-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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